
4-Trifluoromethoxy-cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethoxy-cyclohexylamine is a chemical compound with the molecular formula C7H12F3NO . It is used in laboratory settings . The compound appears as a white solid .
Physical And Chemical Properties Analysis
4-Trifluoromethoxy-cyclohexylamine is a white solid . The molecular weight of the compound is 219.63 .Scientific Research Applications
Catalytic Reactions and Synthesis
- Activation of C-H Bonds: Research has shown that 1,2,4,5-tetracyanobenzene (TCB) in acetonitrile can activate aliphatic C–H bonds in the presence of cyclohexane, highlighting the potential of cyclohexane derivatives in facilitating such reactions under specific conditions. This process involves the formation of radical ions, demonstrating the efficiency of cyclohexane derivatives in photochemical activation of aliphatic C–H bonds (Protti et al., 2012).
- Organocatalysis: A study on polystyrene-immobilized pyrrolidine showcased its efficacy as a stereoselective organocatalyst for the Michael addition of cyclohexanone to nitroolefins. The presence of trifluoroacetic acid catalyzed the reaction with high yields and excellent diastereoselectivities, indicating the crucial role of cyclohexanone derivatives in organocatalytic processes (Miao & Wang, 2008).
Material Science and Nanotechnology
- Nanoparticle Formation: Investigations into redox-active coordination polymers revealed their capability to form silver and gold nanoparticles via reactions with metal ions. This process is facilitated by the redox reactions between Ni(II) ions and metal ions, underscoring the potential use of cyclohexane derivatives in the synthesis and application of nanomaterials (Suh et al., 2006).
Bioorthogonal Chemistry and Medical Applications
- Antitumor Immunity through Pyroptosis: A novel bioorthogonal chemical system based on phenylalanine trifluoroborate demonstrated the ability to selectively induce pyroptosis in tumor cells. This system utilized a cancer-imaging probe that, upon entering cells, catalyzed the release of a drug from an antibody-drug conjugate, showing significant implications for antitumor immunity and the potential therapeutic application of cyclohexane derivatives in cancer treatment (Wang et al., 2020).
Chemical Synthesis and Fluorination Reactions
- Improved Synthesis of Trifluoromethyl-cyclohexylamines: An improved synthesis method for 2-, 3-, and 4-trifluoromethyl-cyclohexylamines was reported, utilizing PtO2-mediated hydrogenation. This method achieved remarkable stereoselectivity favoring the formation of cis-isomers, emphasizing the importance of cyclohexylamine derivatives in chemical synthesis and fluorination reactions (Alekseenko et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZYZBAEIDGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxy-cyclohexylamine | |
CAS RN |
1403865-70-2 |
Source


|
| Record name | (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

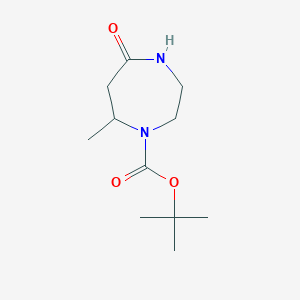
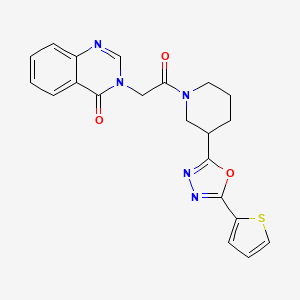
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2928305.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)
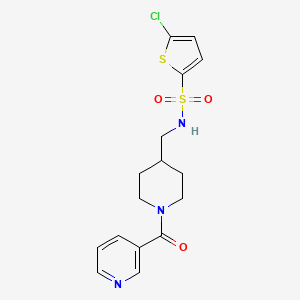

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)
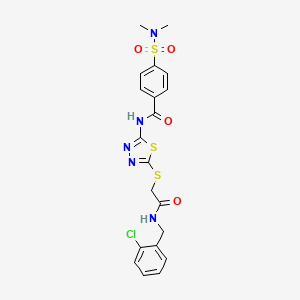
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)
![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)
![5-Benzyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2928318.png)
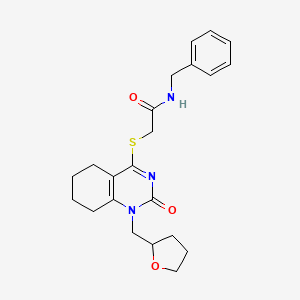
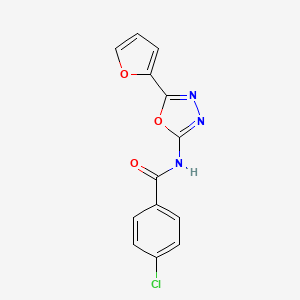
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)